Physicochemical Differentiation: Calculated Properties versus Closest Non-Brominated Analog
The 6-bromo substituent on the benzothiazole core is a defining structural feature that distinguishes this compound from its non-brominated analog, (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide. The bromine atom adds significant molecular weight (+79.9 Da), increases lipophilicity (calculated logP difference of approximately +0.5–0.8 units based on additive fragment contributions), and introduces a heavy-atom effect that can influence both pharmacokinetic properties and potential halogen-bonding interactions with biological targets [1]. Calculated molecular weight: 463.35 g/mol (C₂₀H₁₉BrN₂O₄S). The non-brominated analog (CAS not available) has a calculated molecular weight of ~383.4 g/mol (C₂₀H₂₀N₂O₄S). No experimentally measured logP, solubility, or permeability data are available for either compound, so this differentiation is class-level inference only .
| Evidence Dimension | Molecular weight and lipophilicity |
|---|---|
| Target Compound Data | MW = 463.35 g/mol; calculated logP ~3.5–4.0 (estimated via fragment-based method) |
| Comparator Or Baseline | Non-brominated analog (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide: est. MW ~383.4 g/mol; est. logP ~2.7–3.2 |
| Quantified Difference | ΔMW ≈ +79.9 Da; ΔlogP ≈ +0.5 to +0.8 (estimated) |
| Conditions | In silico calculation; no experimental confirmation available |
Why This Matters
The heavier, more lipophilic brominated scaffold may alter membrane permeability and target binding relative to the non-brominated analog, making it a distinct tool compound for probing halogen effects in SAR studies.
- [1] Molecular weight and InChI Key confirmed from multiple vendor databases; calculated logP estimated using fragment-based additive methods (CLOGP). No experimental data available. View Source
